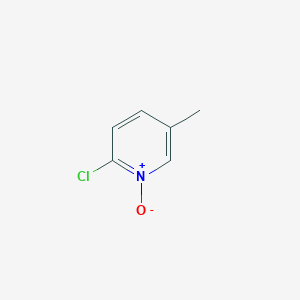

2-Chloro-5-methylpyridine 1-oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-5-2-3-6(7)8(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFBABAQZJZFED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=C(C=C1)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30540606 | |

| Record name | 2-Chloro-5-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30540606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20173-49-3 | |

| Record name | Pyridine, 2-chloro-5-methyl-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20173-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30540606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-methylpyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-methylpyridine 1-oxide: Properties, Reactivity, and Applications

Abstract

2-Chloro-5-methylpyridine 1-oxide is a heterocyclic compound of significant interest in modern organic synthesis. Its unique electronic properties, stemming from the interplay between the electron-withdrawing chloro group and the dual-natured N-oxide functionality, render it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, characteristic reactivity, and key applications, with a focus on its role in the development of pharmaceuticals and agrochemicals. The content herein is intended for researchers, chemists, and professionals in the field of drug discovery and process development, offering field-proven insights and detailed experimental context.

Introduction and Core Characteristics

This compound, also known by its CAS Number 20173-49-3 , is a substituted pyridine derivative that serves as a pivotal building block in synthetic chemistry.[1][2] The presence of the N-oxide group fundamentally alters the electronic landscape of the pyridine ring compared to its parent, 2-chloro-5-methylpyridine. This modification not only influences the molecule's physical properties but also unlocks unique reaction pathways, making it an indispensable tool for synthetic chemists.[3][4] Its utility is primarily demonstrated in its role as an intermediate for producing a wide array of more complex chemical compounds, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][5]

Physicochemical Properties

The physical and chemical characteristics of this compound are foundational to its handling, storage, and application in synthesis. The compound is typically a colorless to pale yellow liquid, and its properties are summarized below.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO | [1][6][7] |

| Molecular Weight | 143.57 g/mol | [1][6][7] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 320.166 °C at 760 mmHg | [1] |

| Density | 1.229 g/cm³ | [1] |

| Flash Point | 147.431 °C | [1] |

| pKa (Predicted) | -0.52 ± 0.10 | [1] |

Synthesis and Manufacturing

The primary route to this compound involves the direct oxidation of its corresponding pyridine precursor, 2-chloro-5-methylpyridine. This transformation is a classic example of N-oxidation of a heterocyclic aromatic amine.

General Oxidation Protocol

The N-oxidation of pyridines is typically achieved using peroxy acids (peracids) such as meta-chloroperoxybenzoic acid (m-CPBA) or, more economically, with hydrogen peroxide in an acidic medium like acetic acid.[3][4] The lone pair of electrons on the nitrogen atom attacks the electrophilic oxygen of the oxidizing agent.

Caption: General synthesis of this compound via N-oxidation.

Industrial Precursor Synthesis

It is noteworthy that the precursor, 2-chloro-5-methylpyridine, is itself a valuable industrial chemical. It is often synthesized from 3-methylpyridine N-oxide by reaction with a chlorinating agent like phosphorus oxychloride (POCl₃).[8][9] This reaction proceeds via an initial attack of the N-oxide oxygen on the phosphorus center, followed by rearrangement and chloride attack on the pyridine ring. Controlling the reaction conditions is crucial to favor the formation of the desired 2-chloro-5-methyl isomer over other potential products like 4-chloro-3-methylpyridine.[9]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by the electronic interplay of its substituents. The N-oxide group acts as a powerful activating group, fundamentally altering the reaction profile of the pyridine ring.[4]

-

Electron Donation: The oxygen atom can donate electron density into the ring via resonance, increasing the electron density at the C2, C4, and C6 positions. This makes the ring more susceptible to electrophilic attack than pyridine itself.[4]

-

Electron Withdrawal: Through its inductive effect, the positively charged nitrogen atom withdraws electron density from the ring, making it susceptible to nucleophilic attack.

This dual nature allows for a rich and versatile chemistry.

Caption: Core reactivity pathways for this compound.

Electrophilic Aromatic Substitution: Nitration

The N-oxide group strongly directs electrophiles to the C4 position. A prime example is the nitration reaction, which is a critical step for introducing further functionality.[4] The reaction of this compound with a mixture of concentrated nitric and sulfuric acids yields 2-chloro-5-methyl-4-nitropyridine-1-oxide.[10]

Experimental Protocol: Synthesis of 2-chloro-5-methyl-4-nitropyridine-1-oxide [10]

-

Reaction Setup: Prepare a mixture of 165 mL of concentrated nitric acid and 209 mL of concentrated sulfuric acid in a suitable reaction vessel.

-

Addition of Reactant: Slowly add 56.4 g of 2-chloro-5-methylpyridine-1-oxide to the acid mixture. The addition should be controlled to manage the exothermic nature of the reaction.

-

Heating: Heat the reaction mixture and stir at 100 °C for 2 hours.

-

Work-up: Cool the mixture to room temperature and carefully pour it into ice water.

-

Neutralization & Isolation: Adjust the pH to 2-3 with a sodium carbonate solution. The resulting yellow solid product is collected by filtration and washed with ice water.

-

Extraction: The aqueous filtrate is extracted with hot chloroform to recover any dissolved product.

-

Final Purification: The organic phases are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product.

This protocol reliably produces 2-chloro-5-methyl-4-nitropyridine-1-oxide in high yield (approx. 80%).[10] The resulting nitro group can then be reduced to an amine, which is a versatile handle for building more complex molecules.[11]

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effects of both the adjacent N-oxide group and the ring nitrogen itself.[11] This allows for the displacement of the chloride ion by a wide variety of nucleophiles (e.g., amines, alkoxides, thiols), providing a powerful method for C-N, C-O, and C-S bond formation. The N-oxide group helps to stabilize the negatively charged Meisenheimer intermediate, thereby facilitating the substitution reaction.[11]

Deoxygenation

A key strategic reaction of pyridine N-oxides is their deoxygenation to the corresponding pyridine.[3][12] This allows the N-oxide to be used as an "activating and directing group" that can be removed once its synthetic purpose has been served. Common reagents for deoxygenation include trivalent phosphorus compounds (e.g., PCl₃) or reducing metals like zinc.[12] This two-step sequence of N-oxidation followed by substitution and subsequent deoxygenation provides access to pyridine derivatives that are difficult to synthesize directly.

Applications in Industry

The versatile reactivity of this compound makes it a valuable intermediate in several industrial sectors.[1]

-

Pharmaceutical Production: It serves as a crucial building block in the multi-step synthesis of various active pharmaceutical ingredients (APIs).[1][5] The pyridine scaffold is a privileged structure in medicinal chemistry, and this intermediate provides a convenient entry point for constructing molecules aimed at diverse therapeutic targets.[5]

-

Agrochemical Production: This compound is a key component in the synthesis of modern pesticides and herbicides.[1] The related compound, 2-chloro-5-methylpyridine, is a known intermediate for neonicotinoid insecticides.[13]

-

General Organic Synthesis: Beyond specific applications, it is widely used as a reactant to create new chemical compounds with specific properties for various industries.[1]

Safety and Handling

Proper handling of this compound is essential for laboratory and industrial safety. While specific safety data for the N-oxide is limited, the data for the closely related 2-chloro-5-methylpyridine provides a strong basis for handling procedures.[14][15]

-

Hazards: The compound is considered hazardous. It may be harmful if swallowed or in contact with skin and can cause skin irritation.[15] It should be handled with care, avoiding all personal contact, including inhalation.[16]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles).[14][15] In case of insufficient ventilation, use a suitable respirator.[14]

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container. Keep away from heat, sparks, and open flames. Incompatible materials include strong acids and strong oxidizing agents.[14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14][15]

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of functional group manipulation in organic synthesis. The strategic introduction of the N-oxide group transforms the reactivity of the pyridine ring, enabling chemists to perform substitutions that would otherwise be challenging. Its established role in the synthesis of pharmaceuticals and agrochemicals underscores its industrial importance. A thorough understanding of its properties, synthesis, and reactivity is crucial for any scientist or researcher looking to leverage this versatile building block for the creation of novel and valuable molecules.

References

- 1. Cas 20173-49-3,PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE | lookchem [lookchem.com]

- 2. m.indiamart.com [m.indiamart.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. bhu.ac.in [bhu.ac.in]

- 5. nbinno.com [nbinno.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 2-Chloro-5-methylpyridin-1-ium-1-olate | C6H6ClNO | CID 13431623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 10. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]

- 11. 2-Chloro-5-methyl-4-nitropyridine N-oxide | 60323-96-8 | Benchchem [benchchem.com]

- 12. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

2-Chloro-5-methylpyridine 1-oxide CAS number 20173-49-3

An In-depth Technical Guide to 2-Chloro-5-methylpyridine 1-oxide (CAS 20173-49-3)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, this document delves into the compound's synthesis, reactivity, and applications, grounding theoretical principles in practical, field-proven methodologies.

Introduction and Strategic Importance

This compound, with the CAS number 20173-49-3, is a substituted pyridine N-oxide that has garnered significant attention as a versatile intermediate.[1] Its unique electronic and steric properties, arising from the interplay between the electron-withdrawing chloro group, the electron-donating methyl group, and the activating N-oxide moiety, make it a highly valuable precursor. The pyridine N-oxide structure not only modifies the reactivity of the pyridine ring but also serves as a crucial functional handle for elaborate molecular construction. This compound is instrumental in the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs) and advanced agrochemicals.[2][3]

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety hazards is a prerequisite for its effective and safe utilization in a laboratory or industrial setting.

Physical and Chemical Properties

The key physicochemical data for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 20173-49-3 | [1] |

| Molecular Formula | C₆H₆ClNO | [1][4] |

| Molecular Weight | 143.57 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid/solid | [1] |

| Boiling Point | 320.17 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.229 g/cm³ (Predicted) | [1] |

| Flash Point | 147.43 °C (Predicted) | [1] |

| SMILES | CC1=C--INVALID-LINK--[O-] | [4] |

| InChIKey | NYFBABAQZJZFED-UHFFFAOYSA-N | [4] |

Safety and Handling

Safe handling is paramount. This compound is associated with specific hazards that require appropriate engineering controls and personal protective equipment (PPE).

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |

| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation |

(Data sourced from ABCR GmbH and PubChem)[4]

Recommended Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Keep away from incompatible materials like strong oxidizing agents and acids.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[7][8]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

Synthesis and Manufacturing Principles

The synthesis of this compound is not explicitly detailed as a final product in the provided literature; it is more commonly a starting material. However, its synthesis can be logically inferred from standard heterocyclic chemistry principles. The most direct route involves the N-oxidation of the parent pyridine, 2-chloro-5-methylpyridine.

General Synthesis Workflow

The oxidation of a pyridine to its corresponding N-oxide is a classic transformation, typically achieved using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The lone pair of electrons on the nitrogen atom attacks the electrophilic oxygen of the oxidant.

Caption: General workflow for the synthesis of this compound.

Exemplary Laboratory Protocol: N-Oxidation

This protocol is a representative procedure based on established methods for pyridine N-oxidation.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2-chloro-5-methylpyridine (1.0 eq) in a suitable chlorinated solvent such as dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction and prevent side reactions.

-

Reagent Addition: Slowly add a solution of m-CPBA (1.1 to 1.5 eq) in DCM to the cooled pyridine solution over 30-60 minutes. The slow addition rate is essential for maintaining temperature control.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the N-oxide functionality and the chloro-substituent, making it a versatile synthetic intermediate.

Ring Activation and Electrophilic Substitution

The N-oxide group is strongly activating, increasing the electron density of the pyridine ring, yet it directs electrophiles to the C4 position due to resonance effects. This is powerfully demonstrated in its nitration.

Reaction Protocol: Nitration at the C4 Position A documented reaction shows the selective nitration of 2-chloro-5-methylpyridine-1-oxide to yield 2-chloro-5-methyl-4-nitropyridine-1-oxide.[9]

-

Reagent Preparation: Prepare a nitrating mixture by combining concentrated nitric acid and concentrated sulfuric acid.

-

Substrate Addition: To this acidic mixture, slowly add 2-chloro-5-methylpyridine-1-oxide while maintaining rigorous temperature control.

-

Heating: The reaction mixture is then heated to 100 °C and stirred for 2 hours to drive the reaction to completion.[9]

-

Workup: After cooling, the mixture is poured into ice water, and the pH is carefully adjusted to 2-3 with a base like sodium carbonate.

-

Isolation: The resulting solid product is collected by filtration. The filtrate can be extracted with a suitable organic solvent (e.g., chloroform) to recover any dissolved product. This procedure reportedly yields the desired 2-chloro-5-methyl-4-nitropyridine-1-oxide in approximately 80% yield.[9]

Caption: Electrophilic nitration of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The chloro group at the C2 position is highly susceptible to displacement by nucleophiles. This reactivity is significantly enhanced by the electron-withdrawing nature of the N-oxide group, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[10][11] This makes the molecule an excellent substrate for introducing a wide variety of functional groups (e.g., amines, alkoxides, thiols) at the C2 position.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Applications in Drug Discovery and Agrochemicals

The true value of this compound is realized in its application as a key building block for high-value molecules.

Pharmaceutical Synthesis: Intermediate for Finerenone

A prominent example of its utility is in the synthesis of Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist used to treat chronic kidney disease associated with type 2 diabetes. The synthesis pathway utilizes a derivative of our title compound, 2-chloro-5-methyl-4-nitropyridine-1-oxide.[12]

The process involves the hydrogenation of the nitro-N-oxide to form 2-chloro-5-methyl-4-pyridinamine, which is a crucial intermediate that eventually leads to the core structure of Finerenone.[12] This highlights how this compound serves as a strategic starting point for constructing complex, biologically active molecules.

Caption: Role in the synthesis pathway towards Finerenone.

Agrochemical Synthesis

The 2-chloro-5-methylpyridine scaffold is a core component of several major insecticides, particularly in the neonicotinoid class. While many syntheses start from the related 3-methylpyridine N-oxide, the chlorination and functionalization patterns are directly relevant.[13] Processes to create 2-chloro-5-methylpyridine often involve the reaction of 3-methylpyridine 1-oxide with chlorinating agents like phosphorus oxychloride (POCl₃) or phosgene.[14][15][16] The N-oxide is a key intermediate in these transformations, underscoring the central role of this chemistry in producing agrochemicals that are vital for crop protection.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in the life sciences. Its well-defined reactivity, particularly in electrophilic and nucleophilic substitution reactions, provides chemists with a reliable and versatile platform for molecular design and synthesis. From life-saving pharmaceuticals like Finerenone to essential crop protection agents, the impact of this intermediate is both significant and far-reaching. A comprehensive understanding of its properties, synthesis, and reaction mechanisms, as outlined in this guide, is essential for any scientist looking to leverage its full synthetic potential.

References

- 1. lookchem.com [lookchem.com]

- 2. m.indiamart.com [m.indiamart.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Chloro-5-methylpyridin-1-ium-1-olate | C6H6ClNO | CID 13431623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. 20173-49-3|this compound|BLD Pharm [bldpharm.com]

- 9. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]

- 10. gacariyalur.ac.in [gacariyalur.ac.in]

- 11. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]

- 13. Page loading... [guidechem.com]

- 14. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 15. EP0556683A1 - Process for the preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 16. KR970008315B1 - Method for preparing 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

2-Chloro-5-methylpyridine 1-oxide molecular weight

An In-Depth Technical Guide to 2-Chloro-5-methylpyridine 1-oxide

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond basic data to provide in-depth insights into its synthesis, properties, and applications, grounded in established scientific principles and methodologies.

Introduction

This compound is a heterocyclic compound of significant interest in synthetic organic chemistry. As a pyridine N-oxide derivative, it exhibits unique reactivity that makes it a valuable intermediate, particularly in the pharmaceutical and agrochemical industries[1][2]. The presence of the N-oxide functional group activates the pyridine ring for certain transformations, while the chloro and methyl substituents provide strategic points for molecular elaboration. This document provides a detailed examination of its core physicochemical properties, a validated synthesis protocol, key applications, and essential safety protocols.

Core Physicochemical Properties

The foundational characteristics of a compound dictate its behavior in chemical systems. The molecular weight and other key properties of this compound are summarized below.

The molecular formula, C6H6ClNO, and a molecular weight of 143.57 g/mol define the compound's stoichiometry and mass[3][4][5][6]. These values are fundamental for all quantitative work, from reaction stoichiometry calculations to analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 143.57 g/mol | [3][4][5][6] |

| Molecular Formula | C6H6ClNO | [1][2][3][6] |

| CAS Number | 20173-49-3 | [3][5][6] |

| IUPAC Name | 2-chloro-5-methyl-1-oxidopyridin-1-ium | [3] |

| Boiling Point | 320.17 °C at 760 mmHg | [1] |

| Density | 1.229 g/cm³ | [1] |

| Flash Point | 147.43 °C | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

Synthesis and Mechanistic Insights

The preparation of this compound is not trivial. While various routes exist, a common and illustrative pathway involves the chlorination of a pyridine N-oxide precursor. The following protocol is based on established patent literature describing the reaction of 3-methylpyridine N-oxide with a chlorinating agent like phosphorus oxychloride (POCl3)[7].

Experimental Protocol: Synthesis from 3-Methylpyridine N-oxide

This protocol describes a robust method for synthesizing 2-chloro-5-methylpyridine. The rationale for this approach is that direct chlorination of 3-methylpyridine N-oxide can lead to a mixture of isomers; however, specific reaction conditions, such as the use of a hindered amine, can improve the regioselectivity towards the desired 2-chloro-5-methyl isomer[7].

Step 1: Reaction Setup

-

Charge a 2-L, dry, jacketed glass reactor with 3-methylpyridine N-oxide (3-PNO) (e.g., 0.35 mol) and a suitable solvent such as dichloromethane (CH2Cl2) (e.g., 560 ml)[7].

-

Causality: Dichloromethane is chosen as the solvent due to its inertness under the reaction conditions and its ability to dissolve the reactants. The reactor must be dry as phosphorus oxychloride reacts violently with water.

-

Cool the mixture to 0-5°C using an external cooling bath[7].

-

Causality: The subsequent chlorination reaction is exothermic. Initial cooling is critical to maintain temperature control, prevent runaway reactions, and minimize the formation of undesired byproducts.

Step 2: Reagent Addition

-

Prepare a solution of phosphorus oxychloride (POCl3) (e.g., 0.7 mol) in dichloromethane (e.g., 70 ml)[7].

-

Prepare a separate solution of a hindered organic base, such as diisopropylamine (e.g., 0.7 mol), in dichloromethane (e.g., 70 ml)[7].

-

Causality: POCl3 is the chlorinating agent. The hindered base is crucial for directing the chlorination to the desired position and neutralizing the HCl generated during the reaction.

-

Co-currently add the POCl3 solution and the diisopropylamine solution to the cooled reactor over a period of 3 hours, ensuring the internal temperature is maintained at 0-5°C[7].

-

Causality: A slow, simultaneous addition (co-addition) ensures that the concentration of the reactive species remains low and constant, which is key to controlling the reaction's regioselectivity and preventing side reactions.

Step 3: Reaction and Quenching

-

After the addition is complete, stir the mixture at 0-5°C for an additional 2 hours[7].

-

Allow the reaction to slowly warm to room temperature and stir overnight to ensure completion[7].

-

Causality: The extended stirring period ensures the reaction proceeds to completion, maximizing the yield of the desired product.

-

Carefully quench the reaction by slowly adding water (e.g., 105 g), keeping the temperature below 30°C[7].

-

Causality: Quenching with water destroys any remaining POCl3. This step is highly exothermic and must be done with caution and efficient cooling.

Step 4: Work-up and Isolation

-

Remove the dichloromethane solvent via distillation[7].

-

Cool the remaining aqueous mixture and adjust the pH to ~5.2 using a 20% sodium hydroxide (NaOH) solution[7].

-

Causality: pH adjustment neutralizes acidic byproducts and prepares the mixture for product isolation.

-

Isolate the product via steam distillation, a technique suitable for separating water-immiscible compounds with high boiling points[7].

-

The distillate can then be collected, and the organic layer separated to yield 2-chloro-5-methylpyridine. The final N-oxidation step to achieve the target compound would follow standard procedures using an oxidizing agent like m-CPBA or hydrogen peroxide.

Applications in Research and Development

This compound is primarily utilized as a versatile building block for constructing more complex molecules[2]. Its utility stems from the reactivity of the pyridine N-oxide core, which facilitates reactions that are otherwise difficult on the corresponding pyridine.

Role as a Chemical Intermediate

The compound serves as a key precursor in the synthesis of various target molecules in the pharmaceutical and agrochemical sectors[1][8]. It can undergo further functionalization, such as nitration, to introduce additional reactive handles onto the pyridine ring.

For example, this compound can be nitrated to produce 2-chloro-5-methyl-4-nitropyridine-1-oxide[9]. This reaction adds a nitro group, which is a powerful electron-withdrawing group and can serve as a handle for subsequent nucleophilic aromatic substitution reactions or be reduced to an amino group, opening up a vast array of further chemical transformations.

Reaction Protocol: Nitration

-

A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared[9].

-

Causality: Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent.

-

This compound is slowly added to the acid mixture[9].

-

The reaction is heated (e.g., to 100°C) for several hours to drive the reaction to completion[9].

-

The product, 2-chloro-5-methyl-4-nitropyridine-1-oxide, is then isolated by pouring the reaction mixture into ice water and collecting the resulting precipitate[9].

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. While specific hazard data is limited, related compounds and general chemical principles dictate a cautious approach.

Safety and Hazards

-

GHS Classification: While a definitive GHS classification is not universally established, related pyridine compounds are often harmful if swallowed, cause skin irritation, and may cause serious eye irritation[10][11]. Some sources indicate a potential explosive hazard under certain conditions[3].

-

Handling: Use this compound in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory[10][11].

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If ingested, rinse the mouth and seek immediate medical attention[11].

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place[10]. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and sources of ignition[10].

-

Incompatibilities: Avoid contact with acids, acid anhydrides, acid chlorides, and strong oxidizing agents[10].

Conclusion

This compound, with a molecular weight of 143.57 g/mol , is more than just a chemical with a defined formula. It is a key enabler in the synthesis of novel compounds with potential applications in medicine and agriculture. Its value lies in the specific reactivity conferred by its unique arrangement of functional groups. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is paramount for any scientist looking to leverage this versatile intermediate in their research and development endeavors.

References

- 1. Cas 20173-49-3,PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE | lookchem [lookchem.com]

- 2. m.indiamart.com [m.indiamart.com]

- 3. 2-Chloro-5-methylpyridin-1-ium-1-olate | C6H6ClNO | CID 13431623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound - Protheragen [protheragen.ai]

- 7. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 8. Page loading... [guidechem.com]

- 9. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-5-methylpyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the definitive structure elucidation of 2-Chloro-5-methylpyridine 1-oxide, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document moves beyond a simple listing of techniques, offering a detailed rationale for the application of various spectroscopic and crystallographic methods. We will explore the synergistic interplay of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy in piecing together the molecular architecture. Furthermore, the pivotal role of single-crystal X-ray crystallography in providing unambiguous structural confirmation will be discussed. Each section is designed to be a self-validating system, where the data from one technique corroborates the findings of another, ensuring the highest degree of scientific integrity.

Introduction: The Chemical Significance of this compound

This compound, with the chemical formula C₆H₆ClNO and a molecular weight of 143.57 g/mol , is a substituted pyridine N-oxide of significant interest in synthetic chemistry.[1][2] Its unique electronic properties, stemming from the electron-withdrawing nature of the chloro group and the N-oxide functionality, make it a versatile precursor for the synthesis of more complex molecules.[1] The N-oxide group, in particular, modifies the reactivity of the pyridine ring, facilitating nucleophilic substitution at the 2- and 4-positions. A thorough understanding of its structure is paramount for predicting its reactivity, optimizing reaction conditions, and ensuring the purity of downstream products.

This guide will walk through a logical workflow for structure elucidation, starting from the foundational molecular formula and culminating in a detailed three-dimensional understanding of the molecule.

References

Spectroscopic Characterization of 2-Chloro-5-methylpyridine 1-oxide: A Technical Guide for Researchers

For drug development professionals and researchers in organic synthesis, a comprehensive understanding of the structural and electronic properties of key intermediates is paramount. 2-Chloro-5-methylpyridine 1-oxide is a valuable building block, and a detailed analysis of its spectroscopic signature is crucial for reaction monitoring, quality control, and mechanistic studies. This guide provides an in-depth examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in established scientific principles and data from analogous structures.

Molecular Structure and Spectroscopic Overview

This compound possesses a pyridine ring system with an N-oxide functional group, a chlorine atom at the 2-position, and a methyl group at the 5-position. The N-oxide group significantly influences the electronic distribution within the aromatic ring, which is reflected in its spectral data.

An In-depth Technical Guide to the Safety and Handling of 2-Chloro-5-methylpyridine 1-oxide

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 2-Chloro-5-methylpyridine 1-oxide (CAS No: 20173-49-3), a key intermediate in pharmaceutical and agrochemical synthesis.[1] This guide is intended for researchers, chemists, and drug development professionals who work with this compound. The protocols and insights herein are synthesized from authoritative safety data sheets and chemical databases to ensure a trustworthy and self-validating system of laboratory safety.

Section 1: Chemical Identification and Properties

A foundational understanding of a chemical's properties is the first step in safe handling. This compound is a pyridine N-oxide derivative whose physical and chemical characteristics dictate its handling requirements.

1.1 Identifiers and Structure

-

Chemical Name: this compound

-

Synonyms: 2-Chloro-5-methylpyridine N-oxide, 2-chloro-5-methyl-1-oxidopyridin-1-ium[1]

-

CAS Number: 20173-49-3[1]

-

Molecular Weight: 143.57 g/mol [2]

1.2 Physical and Chemical Properties

The quantitative data below are critical for designing experimental setups, such as selecting appropriate heating methods and ensuring adequate ventilation.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 320.17 °C at 760 mmHg | [1] |

| Flash Point | 147.43 °C | [1] |

| Density | 1.229 g/cm³ | [1] |

Section 2: Hazard Identification and Toxicological Profile

Understanding the specific hazards is paramount. The GHS classification for this compound requires careful interpretation, as aggregated data can sometimes be contradictory. The primary, consistently reported risks involve irritation, while more severe classifications warrant a high degree of caution.

2.1 GHS Classification

| Hazard Class | Category | Hazard Statement |

| Explosives | Division 1.1 | H201: Explosive; mass explosion hazard[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[4] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[3][4] |

A note on the explosive hazard: The "Explosive" classification is derived from an aggregated ECHA C&L Inventory notification.[2] While this must be taken seriously, it is crucial to note that safety data for closely related pyridine N-oxides do not typically list explosive properties.[5][6] However, it is known that pyridine N-oxides can decompose exothermically at very high temperatures.[7] Therefore, uncontrolled heating must be strictly avoided.[7] The irritation hazards are more consistently reported for this class of compounds.[4]

2.2 Toxicological Summary

-

Eye Contact: Causes serious eye irritation, potentially leading to redness, pain, and watering.[4][8]

-

Skin Contact: Causes skin irritation.[3][8] Prolonged contact may lead to redness and discomfort. Harmful if absorbed through the skin.[8]

-

Inhalation: May cause respiratory tract irritation.[3][8] Vapors or mists should be avoided.[8]

-

Ingestion: May be harmful if swallowed and can cause irritation of the digestive tract.[8]

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control, combining engineering controls and appropriate PPE, is essential. The causality is simple: prevent the chemical from coming into contact with the body.

3.1 Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[9] For procedures that could generate vapors, such as heating or transfers, a certified chemical fume hood is mandatory.[9][10]

-

Safety Stations: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[9][10]

3.2 Personal Protective Equipment (PPE)

The selection of PPE is not a checklist but a risk-based assessment of the specific tasks being performed.

-

Eye and Face Protection: Wear chemical splash-resistant safety goggles with side protection that conform to OSHA 29 CFR 1910.133 or EU EN166 standards.[10][11] For large-volume transfers or operations with a high splash risk, the use of a full face shield in addition to goggles is best practice.[10]

-

Skin Protection:

-

Gloves: Handle with gloves that have been inspected for integrity prior to use.[12] Given the lack of specific breakthrough time data for this compound, select gloves (e.g., nitrile, neoprene) based on the manufacturer's compatibility charts for chlorinated and N-oxide heterocyclic compounds. Use proper glove removal technique to avoid cross-contamination.[12]

-

Protective Clothing: A standard laboratory coat is required.[10] For larger quantities, an impervious apron and additional protective clothing should be worn to prevent skin exposure.[8]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, use a NIOSH- or CEN-certified respirator with an appropriate cartridge for organic vapors.[8][10][11]

Caption: PPE selection workflow based on experimental task.

Section 4: Safe Handling and Storage Procedures

Proper handling and storage protocols are proactive safety measures designed to prevent incidents before they occur.

4.1 Handling

-

Avoid all personal contact, including inhalation of vapors.[13]

-

Wash hands and any exposed skin thoroughly after handling and before breaks.[10][11]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[10][11]

-

Use dedicated, properly labeled equipment to prevent cross-contamination.[9]

-

Keep containers tightly closed when not in use.[10]

4.2 Storage

The primary goal of storage is to maintain chemical stability and prevent reactions with incompatible materials.

-

Conditions: Store in a cool, dry, and well-ventilated area.[10][11] Keep the container tightly sealed to prevent moisture absorption, as related N-oxides can be hygroscopic.[3][14]

-

Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[11][15]

-

Incompatibilities: Segregate from incompatible materials. The chemical structure suggests avoiding:

Caption: Storage requirements and material incompatibilities.

Section 5: Emergency Procedures

In the event of an emergency, a rapid and informed response is critical to minimizing harm.

5.1 First-Aid Measures

Immediate action is required following any exposure.

-

If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[11][12]

-

In Case of Skin Contact: Immediately remove all contaminated clothing.[12] Wash the affected area with plenty of soap and water for at least 15 minutes.[8][11] Seek medical attention if irritation develops or persists.[11]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][11] Remove contact lenses if present and easy to do so.[10] Seek immediate medical attention.[11]

-

If Swallowed: Do NOT induce vomiting.[12] Rinse mouth with water. Never give anything by mouth to an unconscious person.[12] Call a poison center or doctor immediately.[11][12]

5.2 Accidental Release Measures

-

Minor Spills:

-

Major Spills:

5.3 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[8][11][15] A water spray can be used to cool fire-exposed containers.[13]

-

Specific Hazards: Combustion may produce irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[11][16]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode.[8][11]

Caption: Decision tree for responding to a chemical spill.

Section 6: Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

-

Waste Disposal: All waste material must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[11][16]

-

Containers: Do not reuse empty containers.[16] Puncture and dispose of them through an approved waste disposal plant.[16] Consult your institution's environmental health and safety (EHS) department for specific guidelines.

References

- 1. lookchem.com [lookchem.com]

- 2. 2-Chloro-5-methylpyridin-1-ium-1-olate | C6H6ClNO | CID 13431623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. aksci.com [aksci.com]

- 7. orgsyn.org [orgsyn.org]

- 8. 2-Chloro-5-methylpyridine(18368-64-4)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]

- 9. This compound | CAS No: 20173-49-3 [aquigenbio.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. benchchem.com [benchchem.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-5-methylpyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical and agrochemical development, a thorough understanding of the physicochemical properties of intermediate compounds is paramount. 2-Chloro-5-methylpyridine 1-oxide, a key building block in the synthesis of numerous active molecules, is no exception.[1] Its solubility profile across a range of solvents dictates reaction kinetics, purification strategies, and ultimately, the efficiency of synthetic routes. This guide provides a comprehensive overview of the solubility characteristics of this compound, blending theoretical insights with a practical, field-proven experimental protocol for its precise determination. As a Senior Application Scientist, my objective is to equip you with the foundational knowledge and actionable methodologies to confidently handle this versatile intermediate in your research and development endeavors.

Introduction to this compound: A Molecule of Significance

This compound, with the chemical formula C₆H₆ClNO, is a substituted pyridine N-oxide that serves as a crucial intermediate in organic synthesis.[1][2] Its molecular structure, featuring a pyridine ring activated by the N-oxide functional group and further modified by chloro and methyl substituents, imparts a unique reactivity profile that is leveraged in the creation of complex molecular architectures.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO | [2][3] |

| Molecular Weight | 143.57 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | ~1.229 g/cm³ | [3] |

| Boiling Point | ~320.166 °C at 760 mmHg | [3] |

The presence of the polar N-oxide group is a key determinant of its chemical behavior and, consequently, its solubility. Pyridine-N-oxide, the parent compound, is a colorless, hygroscopic solid known for its high solubility in water and other polar organic solvents.[4][5][6] This intrinsic polarity suggests that this compound will also exhibit a degree of solubility in polar media. However, the introduction of the chloro and methyl groups modifies this inherent polarity, creating a more nuanced solubility profile that necessitates empirical investigation.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[7] The solubility of this compound is a direct consequence of the interplay between its structural features and the intermolecular forces of the solvent.

-

The Polar N-Oxide Group: The N-oxide group introduces a significant dipole moment to the molecule, making it capable of engaging in dipole-dipole interactions and hydrogen bonding with protic solvents. This is the primary driver for its expected solubility in polar solvents.

-

The Chloro Substituent: The electronegative chlorine atom further enhances the polarity of the pyridine ring through its electron-withdrawing inductive effect. This can contribute positively to its solubility in polar solvents.

-

The Methyl Substituent: Conversely, the methyl group is nonpolar and contributes to the lipophilicity of the molecule. This feature will enhance its solubility in less polar organic solvents.

Based on these structural characteristics, a qualitative prediction of solubility in various solvent classes can be made:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Water, Ethanol) | Moderate to High | The N-oxide group can form hydrogen bonds with the solvent molecules. |

| Polar Aprotic (e.g., Acetone, Acetonitrile) | High | Strong dipole-dipole interactions are expected between the solute and solvent. |

| Nonpolar (e.g., Hexane, Toluene) | Low to Moderate | The nonpolar methyl group and the aromatic ring may allow for some interaction with nonpolar solvents, but the strong polarity of the N-oxide group will limit extensive solubility. |

It is crucial to recognize that these are theoretical predictions. Factors such as temperature and the potential for crystal lattice energy (if the compound can solidify) will also significantly influence solubility.[7] Therefore, precise, quantitative determination through experimental methods is indispensable for any serious application.

Experimental Determination of Solubility: A Validated Protocol

The following protocol outlines a robust and self-validating method for determining the equilibrium solubility of this compound in a given solvent. This method is based on the principle of saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (of known purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.

-

-

Equilibration:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the standard solutions and the diluted saturated solution using a validated HPLC or GC method.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area) of the standard solutions against their known concentrations.

-

Determine the concentration of the diluted saturated solution from the calibration curve.

-

Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the solubility of this compound in the tested solvent at the experimental temperature.

-

Self-Validation and Trustworthiness

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should remain constant once equilibrium is achieved.

-

Calibration Curve Linearity: The calibration curve should exhibit a high degree of linearity (R² > 0.99) over the concentration range of interest.

-

Reproducibility: The experiment should be performed in triplicate to ensure the reproducibility of the results. The relative standard deviation (RSD) of the solubility measurements should be within an acceptable range (e.g., <5%).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific, publicly available solubility data for this compound is scarce, a sound scientific understanding of its molecular structure allows for reasoned predictions of its solubility behavior. The polarity imparted by the N-oxide and chloro groups suggests good solubility in polar solvents, while the methyl group provides some affinity for less polar environments. However, for applications in research and development where precision is non-negotiable, these theoretical considerations must be supplemented with empirical data. The detailed experimental protocol provided in this guide offers a reliable and self-validating framework for the quantitative determination of the solubility of this compound. By adhering to this methodology, researchers, scientists, and drug development professionals can obtain the accurate solubility data necessary to optimize their synthetic processes and accelerate their discovery pipelines.

References

- 1. Cas 20173-49-3,PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE | lookchem [lookchem.com]

- 2. 2-Chloro-5-methylpyridin-1-ium-1-olate | C6H6ClNO | CID 13431623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:20173-49-3 | Chemsrc [chemsrc.com]

- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. researchgate.net [researchgate.net]

- 7. byjus.com [byjus.com]

Reactivity of 2-Chloro-5-methylpyridine 1-oxide

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-methylpyridine 1-oxide is a heterocyclic building block of significant interest in synthetic and medicinal chemistry. Its unique electronic properties, conferred by the interplay of the pyridine ring, the N-oxide functionality, the chloro substituent, and the methyl group, give rise to a rich and versatile reactivity profile. This guide provides a comprehensive exploration of the core reactivity of this molecule, focusing on its pivotal roles in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. By synthesizing mechanistic principles with field-proven insights, this document serves as a technical resource for chemists engaged in the design and execution of synthetic routes for novel pharmaceuticals and agrochemicals.[1][2] Detailed experimental protocols, data summaries, and mechanistic diagrams are provided to empower researchers to effectively harness the synthetic potential of this valuable intermediate.

Introduction: A Versatile Heterocyclic Intermediate

This compound, with the chemical formula C₆H₆ClNO, is a stable, crystalline solid that has emerged as a crucial intermediate in the synthesis of complex organic molecules.[1] The pyridine scaffold is a privileged structure in drug discovery, and the specific arrangement of functional groups on this molecule offers multiple strategic points for chemical modification.[2]

The reactivity of the molecule is primarily dictated by the following features:

-

The Pyridine N-oxide: This group is strongly electron-withdrawing, which significantly activates the pyridine ring, particularly at the C2 and C4 positions, towards nucleophilic attack. It also serves as a directing group in certain electrophilic substitutions.

-

The C2-Chloro Substituent: The chlorine atom is an excellent leaving group, especially when activated by the adjacent N-oxide. This site is the primary locus for nucleophilic substitution and the point of oxidative addition in palladium-catalyzed cross-coupling reactions.[3]

-

The C5-Methyl Group: This group provides a site for potential further functionalization and influences the overall electronic properties and steric environment of the molecule.

This combination of features makes this compound a key precursor for a diverse range of substituted pyridines used in the development of novel therapeutic agents and agricultural products.[1]

Synthesis of this compound

The most common synthetic route to this compound begins with the readily available starting material, 3-methylpyridine. The synthesis is typically a two-step process involving N-oxidation followed by chlorination.

Step 1: N-Oxidation of 3-Methylpyridine The first step is the oxidation of the pyridine nitrogen atom to form 3-methylpyridine 1-oxide. This is typically achieved using common oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). This transformation is crucial as it sets the stage for the subsequent regioselective chlorination.

Step 2: Chlorination of 3-Methylpyridine 1-oxide The introduction of the chlorine atom at the C2 position is accomplished by reacting 3-methylpyridine 1-oxide with a chlorinating agent. Phosphorus oxychloride (POCl₃) is a widely used reagent for this transformation, often in the presence of a base.[4] The reaction proceeds via an intermediate where the N-oxide oxygen attacks the phosphorus center, leading to activation of the pyridine ring and subsequent chlorination, primarily at the 2-position. The use of specific bases and controlled reaction temperatures is critical to maximize the yield of the desired 2-chloro-5-methylpyridine isomer over other potential isomers.[4]

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its predictable and versatile reactivity at several key positions.

Nucleophilic Aromatic Substitution (SNAr)

The C2 position of this compound is highly activated for nucleophilic aromatic substitution (SNAr). The electron-withdrawing N-oxide group stabilizes the negative charge that develops in the Meisenheimer intermediate, thereby lowering the activation energy for the reaction.[5] The chlorine atom serves as an effective leaving group. This reactivity allows for the straightforward introduction of a wide variety of nucleophiles.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Reactions with Amine Nucleophiles: Primary and secondary amines readily displace the C2-chloride to form 2-amino-5-methylpyridine 1-oxide derivatives. These reactions are often thermally driven and may be facilitated by the addition of a non-nucleophilic base to scavenge the HCl byproduct.[3]

Reactions with Thiol Nucleophiles: Thiols, particularly in their deprotonated thiolate form, are excellent nucleophiles and react efficiently to yield 2-thioether-5-methylpyridine 1-oxides.[6] The use of a base like sodium hydroxide or potassium carbonate is standard practice to generate the more potent thiolate nucleophile in situ.[6]

Reactions with Oxygen Nucleophiles: Alkoxides and hydroxides can also displace the chloride, leading to the formation of 2-alkoxy or 2-hydroxy-5-methylpyridine 1-oxides. These reactions often require more forcing conditions (higher temperatures) compared to those with amine or thiol nucleophiles.[7]

Table 1: Representative SNAr Reactions and Conditions

| Nucleophile | Reagent Example | Solvent | Typical Conditions | Product Type |

| Amine | Morpholine | Ethanol | Reflux, 2-4 h | 2-Morpholino-5-methylpyridine 1-oxide |

| Thiol | Sodium thiophenoxide | DMF | 80 °C, 5 h | 2-(Phenylthio)-5-methylpyridine 1-oxide |

| Alkoxide | Sodium methoxide | Methanol | Reflux, 12 h | 2-Methoxy-5-methylpyridine 1-oxide |

Palladium-Catalyzed Cross-Coupling Reactions

The C2-Cl bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. These methods are pillars of modern organic synthesis, offering broad functional group tolerance and high efficiency.[8]

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for creating C-C bonds by coupling the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester).[9][10] The reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for achieving high yields with chloro-pyridines; bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective.[3]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Other Cross-Coupling Reactions: While Suzuki coupling is prevalent, other palladium-catalyzed reactions such as the Heck (coupling with alkenes), Sonogashira (coupling with terminal alkynes), and Buchwald-Hartwig (coupling with amines) reactions are also viable, further expanding the synthetic utility of this compound.[3][11]

Electrophilic Substitution

The N-oxide group, while deactivating the ring towards electrophilic attack overall, directs incoming electrophiles to the C4 position. A key example is the nitration of this compound. Treatment with a mixture of concentrated nitric and sulfuric acids introduces a nitro group at the C4 position, yielding 2-chloro-5-methyl-4-nitropyridine-1-oxide.[12] This nitro derivative is itself a valuable intermediate, as the nitro group can be subsequently reduced to an amine, providing a handle for further functionalization.[13]

Experimental Protocols

The following protocols are generalized procedures adapted from established methodologies for analogous substrates and serve as a robust starting point for laboratory synthesis.[3][14]

Protocol 1: Nucleophilic Aromatic Substitution with an Amine (e.g., Morpholine)

Caption: Experimental workflow for a typical SNAr reaction.

-

Materials:

-

This compound (1.0 mmol, 143.6 mg)

-

Morpholine (1.2 mmol, 105 µL)

-

Ethanol (5 mL)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add this compound and ethanol.

-

Add morpholine to the stirring solution.

-

Attach a condenser and heat the mixture to reflux (approx. 78 °C).

-

Maintain reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure (rotary evaporation).

-

The crude residue can be purified by column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to yield the pure 2-morpholino-5-methylpyridine 1-oxide.

-

Protocol 2: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid

-

Materials:

-

This compound (1.0 mmol, 143.6 mg)

-

Arylboronic acid (e.g., Phenylboronic acid, 1.2 mmol, 146 mg)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

-

SPhos (Spherical phosphine ligand) (0.04 mmol, 16.4 mg)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

-

1,4-Dioxane (4 mL) and Water (1 mL)

-

Schlenk flask or sealed tube, inert gas supply (Argon or Nitrogen)

-

-

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

-

Add the degassed solvents (1,4-dioxane and water) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 5-12 hours.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-methylpyridine 1-oxide.

-

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its reactivity is dominated by highly efficient nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions at the C2 position, both of which are significantly enhanced by the electronic influence of the N-oxide group. Furthermore, the ability to perform electrophilic substitution at the C4 position adds another dimension to its synthetic utility. A thorough understanding of these reaction pathways and the causal relationships behind experimental conditions allows researchers to strategically and effectively incorporate this intermediate into the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries.

References

- 1. Cas 20173-49-3,PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE | lookchem [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 5. gacariyalur.ac.in [gacariyalur.ac.in]

- 6. youtube.com [youtube.com]

- 7. crab.rutgers.edu [crab.rutgers.edu]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]

- 13. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

A Senior Scientist's Guide to Procuring 2-Chloro-5-methylpyridine 1-oxide: From Supplier Vetting to Incoming QC

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the procurement of 2-Chloro-5-methylpyridine 1-oxide (CAS No. 20173-49-3). Moving beyond a simple list of suppliers, this document details a robust, field-proven methodology for sourcing high-quality reagents, a critical and often overlooked aspect of experimental reproducibility and research integrity. We will explore the supplier landscape, establish a rigorous protocol for supplier qualification, dissect technical documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS), and provide a step-by-step workflow for incoming quality control. The objective is to empower scientists to make informed purchasing decisions, ensuring that the starting materials for their research are of verifiable quality, thereby safeguarding the validity of their results.

The Strategic Importance of this compound in Synthesis

Chemical Profile and Reactivity

This compound is a heterocyclic building block of significant interest in medicinal and agrochemical chemistry. Its chemical structure, featuring a pyridine N-oxide moiety, a strategically placed chlorine atom, and a methyl group, offers a unique combination of reactivity and stability.

The N-oxide group activates the pyridine ring, making it susceptible to further functionalization. The chlorine atom at the 2-position is a versatile handle for nucleophilic substitution and cross-coupling reactions, while the methyl group at the 5-position can be a site for further chemical modification or can influence the molecule's steric and electronic properties.

Key Applications in Research and Development

The utility of this compound is primarily as a key intermediate in the synthesis of more complex molecules. It is a crucial precursor in the production of various pharmaceuticals and agrochemicals, such as pesticides and herbicides.[4] Its structural motifs are found in numerous biologically active compounds, making it a valuable starting material for drug discovery campaigns. The purity of this intermediate is paramount, as any impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and patentability of the final active ingredient.

The Causality of Reagent Quality: Why Purity is Non-Negotiable

In any multi-step synthesis, the quality of the starting materials dictates the quality of the final product. For a key intermediate like this compound, even seemingly minor impurities can have significant downstream consequences:

-

Side Reactions: Impurities can lead to unexpected side reactions, reducing the yield of the desired product and complicating purification.

-

Isomeric Contamination: The synthesis of this compound can potentially generate other isomers, such as 2-chloro-3-methylpyridine.[5] These isomers can be difficult to separate and may lead to the formation of undesired isomeric products in subsequent steps.

-

False Positives/Negatives: In a drug discovery context, impurities can interfere with biological assays, leading to misleading structure-activity relationship (SAR) data.

-

Reproducibility: Using reagents of inconsistent quality from batch to batch is a leading cause of poor experimental reproducibility.

Therefore, a rigorous approach to procurement is not merely an administrative task but a fundamental component of sound scientific practice.

Navigating the Supplier Landscape: A Three-Tiered Approach

The market for specialty chemicals like this compound is diverse, ranging from large multinational corporations to smaller, specialized labs. Understanding the different types of suppliers is the first step in making an informed choice.

| Supplier Type | Description | Pros | Cons |

| Manufacturers | Companies that synthesize the chemical in-house. | Direct source, deep technical knowledge, potentially lower cost for bulk quantities, high batch-to-batch consistency. | May have high minimum order quantities (MOQs), longer lead times if not in stock. |

| Distributors | Companies that purchase from manufacturers and sell in smaller, research-friendly quantities. Examples include Sigma-Aldrich, Thermo Fisher Scientific, Fluorochem.[2] | Wide selection of products, smaller pack sizes available, established logistics and customer service. | Higher cost per gram, may not have detailed knowledge of synthesis impurities. |

| Online Marketplaces | Platforms that connect multiple suppliers with buyers. Examples include ChemicalBook, Chemsrc.[3][6] | Easy to compare prices from multiple vendors, broad range of listed suppliers. | Variable quality and reliability, requires careful vetting of the actual supplier. |

The Due Diligence Protocol: A Self-Validating System for Supplier Qualification

Choosing a supplier should be a systematic process based on objective evidence of quality and reliability. The following protocol outlines a self-validating system to qualify potential suppliers.

Step 1: Request for Documentation

Before placing any order, request the following documents for the specific lot of this compound you intend to purchase:

-

Certificate of Analysis (CoA): This is the single most important quality document.

-

Safety Data Sheet (SDS): Essential for risk assessment and safe handling.

-

Statement of Quality: Information on the supplier's Quality Management System (e.g., ISO 9001 certification).

A reputable supplier will provide this documentation without hesitation.

Step 2: Deconstructing the Certificate of Analysis (CoA)

The CoA provides a detailed "report card" for a specific batch of the chemical.[7] Do not just check the purity value; scrutinize every detail.